Amphomycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

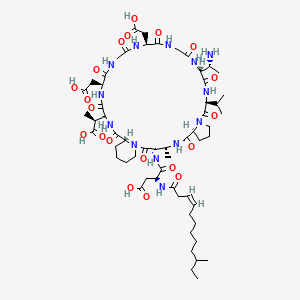

Amphomycin is a naturally occurring lipopeptide antibiotic produced by the bacterium Streptomyces canus. It has the molecular formula C58H91N13O20 and is known for its potent activity against Gram-positive bacteria . Amphomycin is part of a class of antibiotics that target bacterial cell wall synthesis, making it a valuable tool in combating bacterial infections .

Applications De Recherche Scientifique

Amphomycin has a wide range of scientific research applications, including:

Mécanisme D'action

Amphomycin exerts its effects by binding to the bacterial cell wall precursor lipid II, inhibiting its incorporation into the cell wall and thereby disrupting cell wall synthesis . This leads to cell lysis and death of the bacteria. The molecular targets of amphomycin include the lipid II molecule and other components of the bacterial cell wall synthesis machinery .

Safety and Hazards

Orientations Futures

New antibiotics with novel mechanisms of action are urgently needed to combat bacterial resistance. Bacterial lipopeptides, such as Amphomycin, are a promising source of such antibiotics as they can inhibit bacterial growth through diverse mechanisms . The development of novel therapeutic agents against multidrug-resistant Gram-positive pathogens is seen as a potential future direction .

Analyse Biochimique

Biochemical Properties

Amphomycin interacts with various biomolecules, playing a significant role in biochemical reactions. It forms a complex with dolichylmonophosphate in the presence of calcium . This interaction is facilitated by the fatty acylated aspartic acid residue at the N-terminus of the lipopeptide and the phosphate head group of dolichylmonophosphate .

Cellular Effects

Amphomycin exhibits potent effects on various types of cells. It can bind and induce perturbation in cell membranes, leading to permeation of molecules, alteration of morphology, disruption of cellular homeostasis, and activation of cell death . These effects are particularly pronounced in pathogenic microorganisms, including parasitic protists .

Molecular Mechanism

The molecular mechanism of amphomycin involves its interaction with C55-P , a bacterial cell wall precursor . High-resolution crystal structures indicate that amphomycin-like lipopeptides adopt a unique crystal packing that governs their interaction with C55-P, providing an explanation for their antibacterial effect .

Temporal Effects in Laboratory Settings

In laboratory settings, amphomycin-treated Staphylococcus aureus shows reduced lysyl-ε-amide peak due to cell-wall thinning, and increased lysyl-ε-amine peak due to accumulation of Park’s nucleotide . These effects are consistent with amphomycin’s inhibition of cell wall biosynthesis by targeting steps at or prior to PG transglycosylation .

Subcellular Localization

Studies with microsomal membranes from hen oviduct suggested that dolichylmonophosphate, which forms a complex with amphomycin, is located on the cytoplasmic side of the membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Amphomycin is typically produced through microbial fermentation. The bacterium Streptomyces canus is cultivated under specific conditions to optimize the yield of amphomycin . The fermentation process involves the use of nutrient-rich media, controlled pH, temperature, and aeration to promote the growth of the bacterium and the production of the antibiotic .

Industrial Production Methods: Industrial production of amphomycin follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify amphomycin . Advances in biotechnology have also led to the development of semi-synthetic derivatives of amphomycin, such as MX-2401, which exhibit improved antimicrobial properties .

Analyse Des Réactions Chimiques

Types of Reactions: Amphomycin undergoes several types of chemical reactions, including:

Oxidation: Amphomycin can be oxidized to form various derivatives with altered biological activity.

Reduction: Reduction reactions can modify the peptide backbone of amphomycin, affecting its antimicrobial properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Amino acid derivatives, peptide coupling reagents.

Major Products Formed: The major products formed from these reactions include various amphomycin analogues with modified antimicrobial activities. These analogues are often studied to understand the structure-activity relationship and to develop more potent antibiotics .

Comparaison Avec Des Composés Similaires

Amphomycin is part of a class of lipopeptide antibiotics that includes other compounds such as:

Daptomycin: Another lipopeptide antibiotic with a similar mechanism of action but different spectrum of activity.

Polymyxin: A lipopeptide antibiotic that targets the bacterial cell membrane rather than the cell wall.

Surfactin: A lipopeptide with surfactant properties and antimicrobial activity.

Uniqueness of Amphomycin: Amphomycin is unique in its ability to target lipid II, a crucial component of bacterial cell wall synthesis. This makes it particularly effective against Gram-positive bacteria and a valuable tool in the fight against antibiotic-resistant infections .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Amphomycin involves the coupling of two amino acids, L-phenylalanine and L-ornithine, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "L-phenylalanine", "L-ornithine", "Boc-anhydride", "DCC", "TFA", "HCl", "NaOH", "NaHCO3", "NaCl", "EtOAc", "MeOH", "H2O" ], "Reaction": [ "Protection of L-phenylalanine with Boc-anhydride and DCC", "Coupling of Boc-L-phenylalanine with L-ornithine using DCC", "Deprotection of Boc groups using TFA", "Conversion of carboxylic acid to amide using HCl and NaOH", "Formation of cyclic peptide using NaHCO3", "Purification of product using column chromatography with EtOAc/MeOH/H2O as eluent" ] } | |

Numéro CAS |

1402-82-0 |

Formule moléculaire |

C58H91N13O20 |

Poids moléculaire |

1290.4 g/mol |

Nom IUPAC |

(2R,3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-[(3S,9aR)-1,4-dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazin-3-yl]ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-amino-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-[[(2S)-3-carboxy-2-[[(E)-10-methyldodec-3-enoyl]amino]propanoyl]amino]-2-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C58H91N13O20/c1-8-30(4)18-13-11-9-10-12-14-21-39(72)63-36(26-44(79)80)51(83)68-46(31(5)58(90)91)54(86)65-35(25-43(77)78)50(82)60-27-40(73)64-34(24-42(75)76)49(81)61-28-41(74)66-47(32(6)59)55(87)67-45(29(2)3)56(88)71-23-17-20-38(71)52(84)62-33(7)48-57(89)70-22-16-15-19-37(70)53(85)69-48/h12,14,29-38,45-48H,8-11,13,15-28,59H2,1-7H3,(H,60,82)(H,61,81)(H,62,84)(H,63,72)(H,64,73)(H,65,86)(H,66,74)(H,67,87)(H,68,83)(H,69,85)(H,75,76)(H,77,78)(H,79,80)(H,90,91)/b14-12+/t30?,31-,32+,33+,34+,35+,36+,37-,38+,45+,46+,47-,48+/m1/s1 |

Clé InChI |

XBNDESPXQUOOBQ-LSMLZNGOSA-N |

SMILES isomérique |

CCC(C)CCCCC/C=C/CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)C(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@H]([C@H](C)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)[C@H]2C(=O)N3CCCC[C@@H]3C(=O)N2 |

SMILES |

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CCCCN3C1=O)C(C)C(=O)O)CC(=O)O)CC(=O)O)C(C)N)C(C)C)C |

SMILES canonique |

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C2C(=O)N3CCCCC3C(=O)N2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Amphomycin |

Origine du produit |

United States |

Q & A

Q1: What is the mechanism of action of amphomycin?

A1: Amphomycin is a lipopeptide antibiotic that inhibits bacterial cell wall synthesis by specifically targeting undecaprenyl phosphate (C55-P). [] C55-P is a crucial lipid carrier molecule involved in the transport of peptidoglycan precursors across the bacterial cell membrane. [, , ] By binding to C55-P, amphomycin disrupts the availability of this essential carrier lipid, thereby halting the construction of the bacterial cell wall and leading to bacterial cell death. [, ]

Q2: How does amphomycin’s interaction with C55-P differ from daptomycin, another lipopeptide antibiotic?

A2: While both are calcium-dependent lipopeptide antibiotics, amphomycin and daptomycin exhibit distinct mechanisms of action. [] Unlike daptomycin, which targets the bacterial cell membrane directly, amphomycin specifically interacts with C55-P, the lipid carrier in peptidoglycan synthesis. [, ] This distinct mechanism of action results in minimal cross-resistance between amphomycin and daptomycin. []

Q3: What is the chemical structure of amphomycin?

A3: Amphomycin is a cyclic lipopeptide antibiotic. [, ] Its core structure comprises a cyclic decapeptide linked to an exocyclic amino acid and a fatty acid residue. [] This unique structure is crucial for its calcium-dependent activity and interaction with C55-P. [, ]

Q4: What is the significance of the calcium dependence of amphomycin?

A4: The activity of amphomycin is calcium-dependent, meaning it requires the presence of calcium ions (Ca2+) for optimal function. [, ] Structural studies have shown that calcium binding to amphomycin induces a specific conformation essential for its interaction with C55-P. []

Q5: What are the structural features of amphomycin crucial for its activity?

A5: The cyclic decapeptide core, the exocyclic amino acid, and the fatty acid side chain are critical structural elements of amphomycin. [] Modifications to these components can significantly influence its antibacterial activity, potency, and selectivity. [, ]

Q6: What is the stereochemistry of the fatty acid component in amphomycin?

A6: The major constituent fatty acid in amphomycin is cis-3-anteisotridecenoic acid. [] The cis configuration of the double bond is essential for its biological activity. []

Q7: How stable is amphomycin under different conditions?

A7: While the provided research doesn't offer specific stability data for amphomycin, it highlights formulation strategies to improve its stability, solubility, and bioavailability. []

Q8: What are some formulation approaches for enhancing amphomycin's stability and bioavailability?

A8: Although specific strategies for amphomycin weren't detailed, the research mentions that formulation optimization is crucial for enhancing the stability and bioavailability of lipopeptide antibiotics. []

Q9: Are there any known amphomycin analogues, and how do their structures differ?

A9: Yes, several amphomycin analogues have been identified, including friulimicins, aspartocins, and glycinocins. [, , ] These analogues often share a similar cyclic peptide core but differ in their fatty acid side chains or specific amino acid substitutions. [, , ] For example, aspartocins D and E differ from amphomycin only in their fatty acid side chains. []

Q10: How do structural modifications in amphomycin analogues impact their activity?

A10: Alterations to the peptide core, the fatty acid chain, or the exocyclic amino acid of amphomycin can significantly affect its antibacterial activity, potency, and target selectivity. [, ] Researchers are exploring these structure-activity relationships to develop more potent and effective amphomycin-like antibiotics. []

Q11: What types of in vitro assays are used to evaluate amphomycin's activity?

A11: Researchers employ various in vitro assays, including determining minimum inhibitory concentrations (MICs) against a range of bacterial strains, time-kill assays to assess bactericidal activity, and measuring membrane depolarization. [, ] These assays help characterize the potency, spectrum of activity, and potential mechanism of action of amphomycin and its analogues. [, ]

Q12: Have there been any in vivo studies on amphomycin?

A12: Yes, the research mentions in vivo studies evaluating amphomycin's pharmacokinetic/pharmacodynamic (PK/PD) properties. [] These studies used animal models to assess its absorption, distribution, metabolism, excretion, and efficacy against specific bacterial infections. [] Notably, MX-2401, an amphomycin analogue, showed promise in treating infections caused by antibiotic-resistant Gram-positive bacteria in animal models. [, ]

Q13: Are there known mechanisms of resistance to amphomycin?

A13: While the provided research doesn’t delve into specific resistance mechanisms for amphomycin, it highlights the limited cross-resistance observed between MX-2401 and other antibiotics, including daptomycin. [] This suggests a unique mechanism of action that potentially mitigates the rapid development of resistance. []

Q14: What is the current clinical relevance of amphomycin?

A14: Although amphomycin itself was withdrawn from clinical use, it serves as a valuable scaffold for developing novel lipopeptide antibiotics. [] Researchers are actively exploring amphomycin analogues with improved pharmacological properties and expanded-spectrum activity against resistant Gram-positive bacteria. [, , ]

Q15: What are some potential future directions for amphomycin research?

A15: Continued research on amphomycin focuses on:

- Optimizing the structure of amphomycin analogues to improve potency, spectrum of activity, and pharmacokinetic properties. [, ]

- Elucidating the precise molecular interactions between amphomycin and C55-P using computational chemistry and structural biology techniques. [, ]

- Developing novel drug delivery systems to enhance the efficacy and reduce the toxicity of amphomycin-like antibiotics. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.